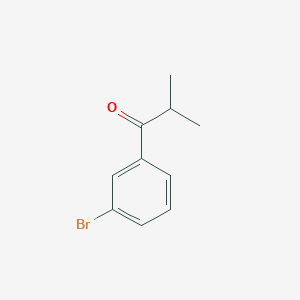

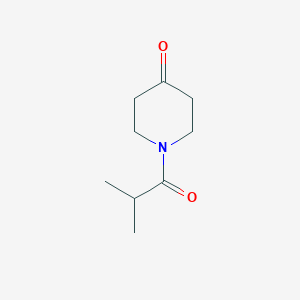

1-Bromo-4-(propane-1-sulfonyl)benzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, one study presents the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, using NMR, IR spectroscopy, and elemental analysis . Another paper describes a novel bromination agent, N,N'-Dibromo-N,N'-1,2-ethylene bis(2,5-dimethyl benzene sulfonamide), which selectively brominates aromatic compounds to produce bromo aromatic compounds . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(propane-1-sulfonyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. X-ray diffraction (XRD) analysis has been used to investigate the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide, revealing strong interionic hydrogen bonds . Additionally, the study of various bromo- and bromomethyl-substituted benzenes has provided insights into Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions, which are significant for the packing and stability of these compounds .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives in chemical reactions is another area of interest. The Michael-induced Ramberg-Bäcklund reaction has been used to transform bromomethyl β-styryl and β-bromostyryl sulfones into different aromatic compounds . This type of reaction could be relevant for further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of this compound, but they do provide data on related compounds. For example, the crystal structures of bromo- and bromomethyl-substituted benzenes can give clues about their melting points, solubility, and stability . The synthesis paper also implies that the compound is stable enough for characterization and theoretical studies .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

1-Bromo-4-(propane-1-sulfonyl)benzene is a compound that has been utilized in the synthesis of various pharmacologically active molecules. For instance, it has been used in the preparation of 4-thiazolidinones bearing a sulfonamide group, which exhibited significant anticonvulsant activity in animal models (Siddiqui, Arshad, Khan, & Ahsan, 2010). Similarly, the compound has played a role in the development of novel 1-Aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives with a clear antidepressant-like effect, as demonstrated in mice studies (Köksal & Bilge, 2007).

Anticarcinogenic Properties

Research has also explored the anticarcinogenic activities of compounds structurally related to this compound. Notably, sulforaphane and its analogs have shown to block the formation of mammary tumors in animal models, validating the role of phase 2 enzyme inducers in protecting against carcinogenesis (Zhang, Kensler, Cho, Posner, & Talalay, 1994).

Chelation in Metal Intoxication

Additionally, the compound has been involved in studies concerning metal intoxication and chelation therapy. Mercaptoacrylic acids, such as 1,2-Phenylene di-alpha-mercaptoacrylic acid, have been compared with this compound derivatives like 2,3-dimercapto-propane-1-sulfonate for their efficacy in counteracting toxic effects of metals like lead and nickel in animal models (Sharma, Khandelwal, Kachru, Singh, & Tandon, 1987).

Biochemical Impacts

This compound has also been the subject of toxicological studies, like those exploring the biochemical changes in the central nervous system of rats exposed to 1-bromopropane, indicating potential neurotoxic effects (Wang, Ichihara, Ito, Kato, Kitoh, Yamada, Yu, Tsuboi, Moriyama, Sakatani, Shibata, Kamijima, & Itohara, 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that bromobenzenes are generally used as reagents in organic synthesis .

Mode of Action

1-Bromo-4-(propylsulfonyl)benzene is likely to interact with its targets through a mechanism similar to other bromobenzenes. For instance, bromobenzene is known to undergo reactions such as the Suzuki–Miyaura coupling . In this process, the bromine atom on the benzene ring is replaced by an organoboron reagent in the presence of a palladium catalyst .

Biochemical Pathways

Bromobenzenes are often used in the synthesis of various organic compounds, suggesting that they may play a role in a variety of biochemical pathways .

Result of Action

As a bromobenzene derivative, it may be involved in the synthesis of various organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1-Bromo-4-(propylsulfonyl)benzene . .

Análisis Bioquímico

Biochemical Properties

1-Bromo-4-(propane-1-sulfonyl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo bromination and sulfonation reactions, which are catalyzed by enzymes such as bromoperoxidase and sulfatase

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles . Additionally, it may impact metabolic pathways by interacting with enzymes involved in cellular respiration and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting phosphorylation events and downstream signaling pathways . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the cell . These metabolic pathways are essential for understanding the compound’s fate and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus or mitochondria . Post-translational modifications and targeting signals play a role in directing the compound to these locations, where it can exert its biochemical effects.

Propiedades

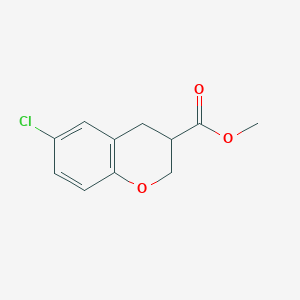

IUPAC Name |

1-bromo-4-propylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRRBENNUDNIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616338 | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223557-20-8 | |

| Record name | 1-Bromo-4-(propylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)